(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound “(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a pyrrolidinedione moiety and a substituted benzo[d]thiazole ring. Its structure includes a 2,5-dioxopyrrolidine group at the 3-position of the benzamide core, with a Z-configuration imine linkage to a 3,4,7-trimethyl-substituted benzothiazole.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-7-8-13(2)19-18(12)23(3)21(28-19)22-20(27)14-5-4-6-15(11-14)24-16(25)9-10-17(24)26/h4-8,11H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKHNXTXBBPWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₄H₁₆N₂O₃S
- Molecular Weight : 308.35 g/mol
The structure includes a pyrrolidine ring and a benzamide moiety, which are commonly associated with various pharmacological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing oxadiazole and benzamide structures have been shown to exhibit potent activity against multidrug-resistant bacteria such as MRSA and VRSA by targeting the bacterial division protein FtsZ .
| Compound | Activity | Target Pathogen |
|---|---|---|
| A14 | Potent antibacterial | MRSA, VRSA |
| (Z)-3... | Potentially effective | TBD |
The mechanism of action for compounds in this class often involves inhibition of bacterial cell division by targeting FtsZ, a key protein in bacterial cytokinesis. This presents a novel approach to combat antibiotic resistance .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzamide and pyrrolidine rings can significantly influence biological activity. For example:
- Substituents on the benzamide : Alkyl groups such as trimethyl enhance lipophilicity and improve membrane penetration.
- Pyrrolidine modifications : The presence of dioxo groups appears to increase binding affinity to target proteins.
Case Studies
- Study on Antibacterial Efficacy : A recent publication demonstrated that a series of benzamide derivatives exhibited superior antibacterial activity compared to traditional antibiotics. Among these, compounds structurally similar to this compound showed promising results against resistant strains .
- In Vivo Studies : Animal model studies have suggested that these compounds can reduce bacterial load significantly without notable toxicity. Further research is ongoing to evaluate their therapeutic indices and safety profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Benzothiazole Substituents
The closest structural analog is 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (). Key differences include:
- Substituents on the benzothiazole ring : The target compound has 3,4,7-trimethyl groups, whereas the analog in has 3-ethyl and 4,6-difluoro substitutions.
Comparison with Heterocyclic Derivatives from
Key distinctions:
- Core structure : 2d features a fused tetrahydroimidazo[1,2-a]pyridine, contrasting with the benzothiazole-pyrrolidinedione system of the target compound.
- Physical properties : 2d has a melting point of 215–217°C and a 55% synthetic yield, which may reflect differences in stability or crystallinity compared to the target compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Impact : Methyl groups in the target compound may improve metabolic stability compared to the fluoro/ethyl-substituted analog, though experimental verification is needed .
- Synthetic Challenges : The target’s trimethyl-substituted benzothiazole requires precise alkylation steps, contrasting with the one-pot reactions for imidazopyridines () .
- Spectroscopic Validation : Analogous compounds (e.g., 2d) are characterized via NMR and HRMS, suggesting similar methodologies could apply to the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
